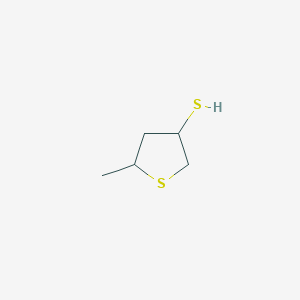

5-Methylthiolane-3-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10S2 |

|---|---|

Molecular Weight |

134.3 g/mol |

IUPAC Name |

5-methylthiolane-3-thiol |

InChI |

InChI=1S/C5H10S2/c1-4-2-5(6)3-7-4/h4-6H,2-3H2,1H3 |

InChI Key |

FVYBPSNFZOTVMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CS1)S |

Origin of Product |

United States |

Nomenclature and Stereochemical Aspects of 5 Methylthiolane 3 Thiol

Systematic IUPAC Naming Conventions for Thiolane Derivatives

The systematic name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC), providing a standardized and unambiguous way to identify it. For heterocyclic compounds like thiolane derivatives, a specific set of rules is followed.

Thiolane, also known as tetrahydrothiophene, is a saturated five-membered ring containing one sulfur atom. According to the Hantzsch-Widman nomenclature system, the prefix "thia-" indicates the presence of a sulfur atom, and the suffix "-olane" denotes a saturated five-membered ring.

When substituents are present on the thiolane ring, their positions are indicated by numbers. The numbering of the ring begins at the heteroatom, in this case, the sulfur atom, which is assigned position 1. The ring is then numbered to give the substituents the lowest possible locants. In the case of 5-Methylthiolane-3-thiol, the substituents are a methyl group (-CH₃) and a thiol group (-SH).

Following the IUPAC rules for nomenclature:

The parent compound is identified as "thiolane".

The principal functional group is the thiol group, which is indicated by the suffix "-thiol".

The other substituent is the methyl group.

To assign the locants, the sulfur atom is numbered 1. Numbering proceeds around the ring to give the lowest numbers to the substituents. If numbered clockwise, the thiol group would be at position 4 and the methyl group at position 2. If numbered counter-clockwise, the thiol group is at position 3 and the methyl group at position 5. The latter set of locants (3 and 5) is chosen as it gives the lower number to the principal functional group (thiol).

Therefore, the systematic IUPAC name for the compound is This compound . If the thiol group were not the principal functional group, it would be named as a "mercapto" prefix.

Table 1: IUPAC Nomenclature Details for this compound

| Feature | Description |

|---|---|

| Parent Heterocycle | Thiolane (Tetrahydrothiophene) |

| Heteroatom | Sulfur (S) |

| Ring Size | 5 atoms |

| Saturation | Saturated |

| Principal Functional Group | Thiol (-SH) |

| Other Substituent | Methyl (-CH₃) |

| Numbering of Ring | Sulfur atom is position 1. |

| Locant for Thiol Group | 3 |

| Locant for Methyl Group | 5 |

| Systematic IUPAC Name | this compound |

Isomerism and Stereoisomeric Considerations for Substituted Thiolanes

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For substituted thiolanes, both constitutional isomerism and stereoisomerism are possible. Constitutional isomers have different connectivity of atoms, while stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.

In the case of this compound, constitutional isomers would include, for example, 2-Methylthiolane-3-thiol (B13078937) or 4-Methylthiolane-2-thiol, where the positions of the methyl and thiol groups on the thiolane ring are different.

Stereoisomerism in substituted thiolanes arises from the presence of chiral centers and the geometric arrangement of substituents relative to the ring. The five-membered thiolane ring is not planar and exists in various puckered conformations, such as the envelope and twist conformations. The substituents can be oriented either above or below the approximate plane of the ring, leading to the possibility of cis and trans isomers (a form of diastereomerism).

Cis isomer: The methyl and thiol groups are on the same side of the thiolane ring.

Trans isomer: The methyl and thiol groups are on opposite sides of the thiolane ring.

These cis and trans isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. They have different physical and chemical properties.

Analysis of Chiral Centers and Potential Enantiomeric Forms of this compound

A chiral center, or stereocenter, is an atom (usually carbon) that is attached to four different groups. The presence of chiral centers in a molecule is a common cause of enantiomerism, where two stereoisomers are non-superimposable mirror images of each other.

In the molecule this compound, there are two potential chiral centers:

Carbon atom at position 3 (C3): This carbon is bonded to a hydrogen atom, the thiol group (-SH), and two different parts of the ring (C2 and C4).

Carbon atom at position 5 (C5): This carbon is bonded to a hydrogen atom, the methyl group (-CH₃), and two different parts of the ring (the sulfur atom at position 1 and C4).

Since there are two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, with n=2, there is a maximum of 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The cis isomer exists as a pair of enantiomers, and the trans isomer also exists as a pair of enantiomers.

For the cis isomer: One enantiomer will have a specific configuration at C3 and C5 (e.g., 3R, 5R), and its mirror image will have the opposite configuration (3S, 5S).

For the trans isomer: One enantiomer will have a specific configuration (e.g., 3R, 5S), and its mirror image will have the opposite configuration (3S, 5R).

The relationship between these stereoisomers is summarized in the table below.

Table 2: Stereoisomers of this compound

| Stereoisomer | Relationship to (3R, 5R) |

|---|---|

| (3R, 5R) | Reference compound (cis isomer) |

| (3S, 5S) | Enantiomer of (3R, 5R) (cis isomer) |

| (3R, 5S) | Diastereomer of (3R, 5R) (trans isomer) |

| (3S, 5R) | Enantiomer of (3R, 5S) and Diastereomer of (3R, 5R) (trans isomer) |

Synthetic Methodologies for 5 Methylthiolane 3 Thiol and Analogous Thiolanes

Chemical Synthesis Approaches

The formation of the thiolane ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. This approach involves designing a linear molecule containing a thiol or a protected thiol group and a reactive functional group at an appropriate distance to facilitate intramolecular cyclization. The reaction is typically promoted by a catalyst or specific reaction conditions that induce ring closure.

Metal-catalyzed heterocyclization of functionalized alkynes bearing a suitably placed heteronucleophilic group is a powerful methodology for the regioselective synthesis of substituted heterocycles from acyclic substrates. mdpi.com For instance, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols can produce substituted thiophenes. nih.gov While this yields an aromatic thiophene ring, related strategies can be adapted to produce saturated thiolane rings by using appropriate precursors and reaction conditions that favor cyclization without subsequent aromatization. For example, a 5-endo-dig S-cyclization is a key step in forming thiophene rings from 1-mercapto-3-yn-2-ols, a process that highlights the utility of intramolecular sulfur nucleophile attack on an alkyne. mdpi.comnih.gov Base-promoted cyclization is another common method, where a base is used to deprotonate a thiol, forming a thiolate that then acts as an internal nucleophile to close the ring. mdpi.comresearchgate.net

Table 1: Examples of Acyclic Precursors and Cyclization Strategies for Thiolane Synthesis

| Precursor Type | Functional Groups | Cyclization Strategy | Catalyst/Promoter | Resulting Ring System |

| Alkenyl Thiol | Thiol, Alkene | Intramolecular Thiol-Ene | Radical Initiator, UV Light | Thiolane |

| Haloalkyl Thiol | Thiol, Halide | Intramolecular Nucleophilic Substitution | Base (e.g., NaH, K₂CO₃) | Thiolane |

| Epoxy Thiol | Thiol, Epoxide | Ring-opening Cyclization | Base or Acid | Hydroxy-substituted Thiolane |

| Ynethiol | Thiol, Alkyne | Metal-catalyzed Cyclization | Pd, Cu catalysts | Thiophene (can be reduced to Thiolane) |

The thiol-ene reaction has become a prominent tool in organic synthesis, valued for its efficiency, high yields, stereoselectivity, and mild reaction conditions, which align with the principles of "click chemistry". wikipedia.orgalfa-chemistry.com This reaction involves the addition of a thiol (R-SH) across a double bond (ene) to form a thioether. wikipedia.org It can be performed as an intramolecular reaction to construct a variety of sulfur-containing heterocycles, including thiolanes. mdpi.com The thiol-ene reaction can proceed through several distinct mechanistic pathways, primarily differentiated by the method of initiation: free-radical, nucleophilic, or electrophilic pathways. thieme-connect.de

The free-radical mediated thiol-ene reaction is a powerful and widely used method that can be initiated by light, heat, or a radical initiator. wikipedia.org The process occurs via a free-radical chain mechanism involving initiation, propagation, and termination steps. researchgate.net

Initiation: A thiyl radical (RS•) is generated from the thiol, typically through hydrogen abstraction by a photoinitiator under UV irradiation. alfa-chemistry.comthieme-connect.de

Propagation: The thiyl radical adds to the alkene (the 'ene') in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.orgalfa-chemistry.com This carbon radical then abstracts a hydrogen atom from another thiol molecule in a chain-transfer step, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. alfa-chemistry.comthieme-connect.de

Termination: The reaction ceases when two radicals combine. thieme-connect.de

This pathway is particularly effective with electron-rich double bonds. thieme-connect.de In the context of forming substituted cyclic systems, the addition of the thiyl radical can proceed with high stereoselectivity. researchgate.net However, for intramolecular cyclizations onto terminal alkenes, controlling regioselectivity between different ring sizes (e.g., 5-exo vs. 6-endo cyclization) can be challenging due to the potential reversibility of the radical addition step. mdpi.com

Table 2: Key Features of Free Radical-Mediated Thiol-Ene Reactions

| Feature | Description |

| Mechanism | Chain reaction involving thiyl radicals. alfa-chemistry.com |

| Initiation | Photochemical, thermal, or chemical radical initiators. wikipedia.org |

| Regioselectivity | Predominantly anti-Markovnikov addition. wikipedia.orgresearchgate.net |

| Stereocontrol | Can be highly stereoselective, especially with substituted cyclic alkenes. researchgate.net |

| Suitable 'Enes' | Generally electron-rich alkenes (e.g., vinyl, allyl groups). thieme-connect.denih.gov |

| Advantages | High efficiency, mild conditions, tolerance to many functional groups. nih.gov |

When the alkene is electron-deficient (a Michael acceptor), the thiol-ene reaction can proceed through a nucleophilic Michael addition pathway. wikipedia.org This mechanism is typically catalyzed by a base or a nucleophile. mdpi.com

Base-Catalyzed Mechanism: A Brønsted base, such as triethylamine, deprotonates the thiol to form a highly nucleophilic thiolate anion. alfa-chemistry.commdpi.com This anion then attacks the β-carbon of the electron-deficient alkene in a conjugate addition, generating a carbon-centered anion (enolate). alfa-chemistry.com Protonation of this intermediate, either by another thiol molecule or the protonated base, yields the final thioether product. mdpi.com

Nucleophile-Initiated Mechanism: A Lewis base, such as a phosphine, can act as a nucleophile, initially attacking the Michael acceptor to form a zwitterionic intermediate. mdpi.com This intermediate then deprotonates a thiol, generating the reactive thiolate anion which enters the catalytic cycle. mdpi.comrsc.org Nucleophile-initiated pathways often proceed faster and require lower catalyst loadings than base-catalyzed ones. mdpi.com

The rate of the nucleophilic thiol-ene reaction is often dependent on the acidity of the thiol, with more acidic thiols reacting faster. nih.gov This method overcomes some limitations of the radical pathway, particularly for reactions involving α,β-unsaturated electron-deficient alkenes like acrylates, where radical methods might lead to polymerization. thieme-connect.de

Table 3: Comparison of Initiators for Nucleophilic Thiol-Ene Reactions

| Initiator Type | Examples | Mechanism of Thiolate Generation |

| Brønsted Bases | Triethylamine, Tertiary Amines | Direct deprotonation of the thiol. alfa-chemistry.comrsc.org |

| Lewis Bases | Phosphines | Formation of a zwitterionic intermediate that deprotonates the thiol. mdpi.comrsc.org |

A third, less common but distinct, pathway is the acid-catalyzed thiol-ene (ACT) reaction. nih.gov This electrophilic addition mechanism is effective for alkenes with electron-donor groups. nih.gov The reaction proceeds via a cation-mediated pathway where an acid protonates the alkene substrate to form a carbocation intermediate. nih.gov This electrophilic carbocation is then attacked by the nucleophilic sulfur atom of the thiol. nih.gov

Unlike the radical and Michael addition pathways which produce anti-Markovnikov products, the acid-catalyzed reaction typically results in Markovnikov-directed addition. nih.gov A key feature of the ACT reaction is that it produces S,X-acetal conjugates rather than the simple thioether bonds formed in the other pathways. nih.govrsc.org This method expands the toolbox of thiol-ene chemistry, allowing for the creation of different product structures with unique properties. rsc.org

Table 4: Mechanistic Comparison of Thiol-Ene Pathways

| Pathway | Mechanism Type | Intermediate | Regioselectivity | Typical Product |

| Free Radical | Radical Chain Reaction | Thiyl Radical, Carbon Radical | Anti-Markovnikov wikipedia.org | Thioether |

| Nucleophilic Michael | Anionic Conjugate Addition | Thiolate Anion, Enolate | Anti-Markovnikov type wikipedia.org | Thioether |

| Acid-Catalyzed | Cationic Electrophilic Addition | Carbocation | Markovnikov nih.gov | S,X-Acetal nih.gov |

The formation of the thiolane ring can also be achieved through intramolecular nucleophilic substitution reactions. This strategy relies on a precursor molecule that contains both a nucleophilic sulfur atom (or a precursor that can be converted to one) and an electrophilic carbon atom bearing a suitable leaving group. The most common mechanism for this type of ring closure is the SN2 reaction. youtube.com

In a typical approach, an acyclic halo-thiol or a related substrate is treated with a base. The base deprotonates the thiol to generate a thiolate anion, which is a potent nucleophile. This internal nucleophile then attacks the electrophilic carbon, displacing the leaving group (e.g., a halide) and forming the C-S bond that closes the ring. youtube.com The efficiency of this intramolecular SN2 reaction is governed by factors such as chain length (favoring the formation of five- and six-membered rings), the nature of the leaving group, and the reaction conditions.

This fundamental transformation is analogous to other well-established nucleophilic substitution reactions used in heterocyclic synthesis. For example, the nucleophilic ring-opening of strained rings, such as bicyclic vinyl aziridines, by a thiol nucleophile proceeds via an SN2 pathway to form substituted cyclopentene rings with a new C-S bond. mdpi.com Similarly, aromatic nucleophilic substitution (SNAr) reactions, where a thiol displaces a leaving group on an activated aromatic or heteroaromatic ring, demonstrate the robust nucleophilicity of sulfur compounds in substitution chemistry. researchgate.netacsgcipr.org The principles of these reactions can be applied to the design of acyclic precursors for the synthesis of thiolanes and their derivatives. nih.gov

Transformations from Related Heterocyclic Systems (e.g., Thiiranes, Oxiranes)

The synthesis of the 5-methylthiolane-3-thiol scaffold can be envisaged through the transformation of smaller, more readily available heterocyclic systems such as oxiranes and thiiranes. These three-membered rings serve as versatile building blocks in organic synthesis due to their inherent ring strain, which facilitates nucleophilic ring-opening reactions.

A common strategy involves the initial conversion of an appropriate oxirane precursor to the corresponding thiirane (B1199164). This transformation is a well-established process in sulfur chemistry, often achieved by treatment with a sulfur-donating reagent. Commonly employed reagents for this conversion include thiourea, potassium thiocyanate, and ammonium thiocyanate. For instance, the reaction of a substituted oxirane with ammonium thiocyanate under solvent-free conditions provides an efficient and environmentally friendly route to the corresponding thiirane.

Once the thiirane is formed, a subsequent ring-expansion strategy is required to construct the five-membered thiolane ring. While direct ring expansion of a thiirane to a thiolane is not a commonly reported transformation, multi-step sequences involving the ring-opening of the thiirane followed by intramolecular cyclization can be proposed.

For example, a suitably substituted thiirane, such as 2-methylthiirane, could be subjected to ring-opening with a nucleophile that introduces a three-carbon chain with a leaving group at the terminus. A subsequent intramolecular nucleophilic substitution by the sulfur atom would then lead to the formation of the thiolane ring.

Alternatively, a strategy involving an oxirane with a pendant nucleophilic sulfur-containing group could be employed. The intramolecular attack of the sulfur nucleophile on the oxirane ring would directly lead to the formation of the thiolane scaffold. The regioselectivity of the ring-opening is a critical factor in these approaches and is influenced by steric and electronic factors of the substituents on the heterocyclic ring.

While direct synthetic routes from thiiranes or oxiranes to this compound are not extensively documented, the principles of ring-opening and subsequent functionalization of these heterocycles provide a conceptual framework for the design of such synthetic pathways.

Functionalization and Derivatization of Pre-formed Thiolane Scaffolds

An alternative approach to the synthesis of this compound involves the introduction of the thiol group at the C-3 position of a pre-formed 5-methylthiolane scaffold. This strategy relies on the ability to selectively functionalize the thiolane ring.

One potential method involves the oxidation of 5-methylthiolane to the corresponding sulfoxide. The introduction of the sulfoxide group activates the adjacent methylene protons, facilitating their deprotonation and subsequent reaction with an electrophile. This could be followed by a Pummerer rearrangement to introduce a functional group at the C-2 or C-3 position, which could then be converted to a thiol.

A more direct approach would involve the synthesis of a 5-methylthiolan-3-one intermediate. This ketone could be prepared through various synthetic routes, including the Dieckmann condensation of appropriate diesters or the ring-closing metathesis of a diene followed by functional group manipulations. Once the 5-methylthiolan-3-one is obtained, the carbonyl group can be transformed into a thiol. This can be achieved through a two-step process involving the reduction of the ketone to the corresponding alcohol, 5-methylthiolan-3-ol, followed by conversion of the hydroxyl group to a thiol. The conversion of the alcohol to the thiol can be accomplished using reagents such as Lawesson's reagent or through a Mitsunobu reaction with a thiol surrogate like thioacetic acid, followed by hydrolysis.

Another strategy for the introduction of the thiol group is through nucleophilic substitution of a suitable leaving group at the C-3 position of the 5-methylthiolane ring. This would require the synthesis of a 3-halo-5-methylthiolane or a 5-methylthiolan-3-yl sulfonate ester. Reaction of these electrophilic intermediates with a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate (B1230152) followed by hydrolysis, would yield the desired this compound.

The success of these derivatization strategies is contingent on the regioselective functionalization of the pre-formed thiolane scaffold and the compatibility of the reagents with the sulfur atom in the ring.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer attractive alternatives to purely chemical syntheses, often providing high selectivity under mild reaction conditions.

Enzyme-Assisted Generation of Thiols from Thioacetates

A key chemoenzymatic approach for the synthesis of thiols involves the enzymatic hydrolysis of a corresponding thioacetate precursor. This method leverages the high efficiency and selectivity of enzymes, particularly lipases and esterases, to deprotect the thiol group under mild conditions, which is advantageous for sensitive molecules.

The synthesis of the thioacetate precursor, S-(5-methylthiolan-3-yl) ethanethioate, can be achieved through standard chemical methods, such as the reaction of a 3-halo-5-methylthiolane or 5-methylthiolan-3-ol (after activation) with a thioacetate salt.

Once the thioacetate is obtained, the final step is the enzymatic hydrolysis to yield this compound. Porcine liver esterase (PLE) is a commonly used and effective biocatalyst for this transformation. The reaction is typically carried out in an aqueous buffer system, often with a co-solvent to aid in the solubility of the substrate. The pH of the reaction medium is a critical parameter and is generally maintained near the optimal pH for the specific enzyme's activity.

The progress of the enzymatic hydrolysis can be monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Upon completion of the reaction, the desired thiol can be extracted from the aqueous medium.

This chemoenzymatic approach, combining a chemical step for the synthesis of the thioacetate precursor and a biocatalytic step for the deprotection, represents a green and efficient route for the preparation of thiols like this compound.

| Enzyme | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Porcine Liver Esterase (PLE) | S-(1,1-dimethyl-3-oxobutyl) thioacetate | 4-mercapto-4-methyl-2-pentanone | Phosphate buffer | 83 | nih.gov |

| Porcine Liver Esterase (PLE) | S-(2-hexenyl) thioacetate | 3-mercaptohexanal | Phosphate buffer | - | nih.gov |

| Porcine Liver Esterase (PLE) | α-terpineol thioacetates | α-terpineol thiols | 0.2 M phosphate buffer, pH 8.0, 30 °C | 88 | nih.gov |

Table 1: Examples of Enzyme-Assisted Generation of Thiols from Thioacetates

Chemical Reactivity and Mechanistic Investigations of 5 Methylthiolane 3 Thiol

Nucleophilic Reactions of the Thiol Group

The sulfur atom in the thiol group possesses lone pairs of electrons, making it an effective nucleophile. Its reactivity is significantly enhanced upon deprotonation to form the thiolate anion.

Thiolate Anion Reactivity and Carbanion Formation

Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which can better stabilize the resulting negative charge. chemistrysteps.commasterorganicchemistry.com Deprotonation of the thiol group in 5-Methylthiolane-3-thiol by a base would yield the corresponding 5-methylthiolane-3-thiolate anion. This thiolate is a potent nucleophile, significantly more so than the neutral thiol. masterorganicchemistry.comyoutube.com

The increased nucleophilicity of the thiolate facilitates reactions such as S-alkylation via SN2 mechanisms with alkyl halides to form thioethers. masterorganicchemistry.comyoutube.com While the formation of a carbanion is not a typical reaction for simple thiolates under standard conditions, the electronic environment of a molecule can influence acidity. However, there is no specific data regarding carbanion formation for this compound.

General Properties of Thiol vs. Thiolate Nucleophilicity

| Feature | Thiol (R-SH) | Thiolate (R-S⁻) |

|---|---|---|

| Nucleophilicity | Moderate | Strong |

| Basicity | Weak | Stronger, but generally weaker than corresponding alkoxides masterorganicchemistry.com |

| Formation | Stable form at neutral pH | Formed under basic conditions youtube.comnih.gov |

| Typical Reactions | Nucleophilic addition, SN2 (slower) | SN2 (faster), Michael additions masterorganicchemistry.comyoutube.com |

Conjugate Additions (e.g., Michael-type Reactions)

Thiolates are excellent nucleophiles for conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process known as the thia-Michael reaction. nih.govwikipedia.org This reaction can be catalyzed by either a base, which generates the highly reactive thiolate anion, or a nucleophile like a phosphine. nih.govrsc.org The reaction proceeds via the addition of the sulfur nucleophile to the β-carbon of the Michael acceptor. nih.gov For the reaction to be efficient, slightly basic conditions (pH > 6.0) are often required to increase the concentration of the thiolate anion. nih.gov While this is a hallmark reaction for thiols, specific kinetic or thermodynamic data for the participation of this compound in Michael-type reactions are not available.

Radical Reactions Involving the Thiol Group

The relatively weak sulfur-hydrogen bond (S-H) makes thiols susceptible to radical-mediated reactions. wikipedia.orgnih.gov

Generation and Reactivity of Thiyl Radicals

The S-H bond is weaker than C-H and O-H bonds, facilitating its homolytic cleavage to form a thiyl radical (RS•). wikipedia.org This can be achieved through hydrogen atom abstraction by another radical, one-electron oxidation, or photolysis. nih.govprinceton.edu Once formed, the 5-methylthiolane-3-thiyl radical would be a reactive intermediate. Thiyl radicals are known to participate in several key reactions, including:

Addition to unsaturated bonds: A common reaction is the addition to alkenes and alkynes (thiol-ene and thiol-yne reactions). wikipedia.orgnih.govmdpi.com

Dimerization: Two thiyl radicals can combine to form a disulfide (RS-SR). wikipedia.org

Hydrogen abstraction: They can abstract hydrogen atoms from other molecules to reform a thiol.

Common Methods for Thiyl Radical Generation

| Method | Description |

|---|---|

| Hydrogen Abstraction | A radical initiator (e.g., AIBN) generates a carbon-centered radical, which abstracts the hydrogen from the thiol S-H bond. wikipedia.orgnih.gov |

| One-Electron Redox | Single electron oxidants, such as certain metal complexes (e.g., Mn(III)), can oxidize the thiol to a thiyl radical. nih.gov |

| Photolysis/Radiolysis | UV irradiation can cause direct homolytic cleavage of the S-H bond to form radicals. nih.gov |

Mechanisms of Free Radical Scavenging

The propensity of thiols to form stabilized thiyl radicals underlies their role as free radical scavengers. nih.gov The primary mechanism involves the donation of a hydrogen atom from the thiol's S-H group to a damaging free radical (X•), thus neutralizing it and forming a relatively stable thiyl radical (RS•). nih.gov

Oxidation-Reduction Chemistry of the Thiol Moiety

The thiol group can undergo various oxidation-reduction reactions. The most common is the oxidation to a disulfide. chemistrysteps.comyoutube.com This process involves the coupling of two thiol molecules to form a disulfide bond (S-S), which is formally a loss of two electrons and two protons. youtube.com This reaction can be promoted by mild oxidizing agents like iodine or even atmospheric oxygen, particularly under basic conditions. chemistrysteps.comnih.gov

Further oxidation of the sulfur atom is also possible, leading to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids. nih.govresearchgate.net Conversely, disulfides can be reduced back to their corresponding thiols using reducing agents. youtube.com This reversible thiol-disulfide interconversion is a critical process in biochemistry but lacks specific investigation in the context of this compound.

Reversible Disulfide Formation and Cleavage

A hallmark of thiol chemistry is the reversible formation of disulfide bonds (-S-S-). In the case of this compound, this involves the oxidation of two thiol molecules to form a disulfide. This reaction can be initiated by a variety of oxidizing agents, including halogens, sulfoxides, and metal ions. The reaction is a reversible process; the disulfide bond can be cleaved back to the corresponding thiols by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

This thiol-disulfide exchange is a type of single displacement reaction where a thiolate anion attacks a sulfur atom of a disulfide bond. researchgate.net The stability and reactivity of the resulting disulfide are influenced by the surrounding chemical environment. The general mechanism for thiol-disulfide exchange proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. researchgate.net

| Reactant | Oxidizing/Reducing Agent | Product | Reaction Type |

| 2 x this compound | Mild Oxidant (e.g., I2, H2O2) | Bis(5-methylthiolan-3-yl) disulfide | Oxidation |

| Bis(5-methylthiolan-3-yl) disulfide | Reducing Agent (e.g., DTT) | 2 x this compound | Reduction |

This table illustrates the general reversible disulfide formation and cleavage expected for this compound based on the known reactivity of thiols.

The dynamic nature of the disulfide bond is a key feature in many biological and material science applications. mdpi.com

Role in Biological Redox Processes

Thiols are critical players in biological redox processes, acting as antioxidants and participating in cellular signaling pathways. frontiersin.orgnih.gov The thiol group of cysteine residues in proteins is particularly important in this regard. While specific studies on this compound in biological systems are not extensively documented, its thiol group suggests a potential to engage in similar redox chemistry.

Thiols can act as "redox switches" by undergoing reversible oxidation to disulfides, which can alter the structure and function of proteins and other biomolecules. frontiersin.org They play a crucial role in maintaining the cellular redox balance by scavenging reactive oxygen species (ROS). nih.gov The general reaction involves the donation of a hydrogen atom from the thiol group to a free radical, thereby neutralizing it.

Low molecular weight thiols, such as glutathione (B108866), are abundant in cells and are central to antioxidant defense. nih.gov It is plausible that this compound could participate in similar protective mechanisms if present in a biological context.

Reactions of the Thiolane Ring System

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, exhibits its own characteristic reactivity.

Ring-Opening and Rearrangement Reactions

The thiolane ring can undergo ring-opening reactions under various conditions. For instance, treatment with certain reagents can lead to the cleavage of the carbon-sulfur bonds. Thiol additions to highly functionalized core structures can reveal general reactivity patterns, including ring-opening. nih.gov In some cases, these ring-opening reactions can be followed by rearrangements to form new molecular structures.

Substituent Effects on Ring Reactivity

The presence of the methyl group at the 5-position of the thiolane ring in this compound can influence the reactivity of the ring system. Substituent effects can impact the rate and regioselectivity of reactions involving the ring. For example, the inductive effects of substituents can alter the electron density at different positions of the ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. nih.gov In the context of related sulfur heterocyles like thiophene, the position of substituents significantly influences the kinetic constants of chemical events. nih.gov The methyl group, being an electron-donating group, might be expected to increase the electron density of the thiolane ring, potentially affecting its interaction with electrophiles.

| Substituent | Electronic Effect | Predicted Influence on Ring Reactivity |

| Methyl (-CH3) | Electron-donating (Inductive effect) | May increase electron density on the ring, potentially activating it towards certain electrophilic reactions. |

This table provides a generalized prediction of the substituent effect of the methyl group on the thiolane ring based on fundamental organic chemistry principles.

Coordination Chemistry and Metal Ion Interactions

The sulfur atom of the thiol group in this compound is a soft Lewis base and can readily coordinate to a variety of metal ions, particularly soft Lewis acids like Ag(I), Hg(II), and Cu(I). xmu.edu.cn Thiol-containing ligands are known to form stable complexes with a wide range of transition metals. nih.govresearchgate.net

The coordination can occur through the sulfur atom, and in some cases, other heteroatoms in the molecule if present, can also participate in chelation. The formation of metal-thiolate bonds is a fundamental aspect of the function of many metalloenzymes and has applications in areas such as sensor technology and materials science. xmu.edu.cn The coordination geometry and the stability of the resulting metal complex are dependent on the nature of the metal ion, the solvent, and the presence of other ligands.

| Metal Ion | Classification | Expected Interaction with Thiol Group |

| Ag(I) | Soft Acid | Strong coordination to the soft sulfur donor. |

| Fe(III) | Hard Acid | Weaker interaction compared to soft acids. |

| Cu(I) | Soft Acid | Strong coordination, often leading to polymeric structures. |

This table illustrates the expected interactions of the thiol group in this compound with different metal ions based on Hard and Soft Acid and Base (HSAB) theory.

Advanced Analytical Methodologies for 5 Methylthiolane 3 Thiol Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 5-Methylthiolane-3-thiol, as they allow for its separation from a multitude of other volatile and non-volatile compounds that may be present in a sample. This separation is a critical prerequisite for accurate identification and quantification.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile compounds like this compound. waters.com The gas chromatograph separates compounds based on their volatility and interaction with a stationary phase within a capillary column. waters.com Following separation, the compounds are ionized and fragmented in the mass spectrometer. The use of a triple quadrupole mass spectrometer in tandem (MS/MS) mode allows for highly selective and sensitive detection through selected reaction monitoring (SRM), which is particularly advantageous when analyzing trace amounts of the target analyte in complex mixtures. waters.com

For many volatile thiols, derivatization is a common strategy to improve their stability and chromatographic behavior. mdpi.com While specific parameters for this compound are not widely published, a general approach for similar thiols involves derivatization followed by GC-MS/MS analysis. The table below outlines a typical set of parameters that could be adapted for the analysis of this compound.

| Parameter | Typical Value/Condition | Purpose |

| Gas Chromatograph | ||

| Column | DB-5ms (5% phenyl-methylpolysiloxane) or similar non-polar column | Separation based on boiling point |

| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace analysis |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column |

| Oven Program | Start at 40°C, ramp to 280°C | Gradient temperature program to separate compounds with a wide range of boiling points |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions |

| Precursor Ion (Q1) | Molecular ion or major fragment of derivatized this compound | Selection of the ion representing the target compound |

| Product Ion (Q3) | Specific fragment ion resulting from the collision-induced dissociation of the precursor ion | Confirmation of the identity of the precursor ion |

This table represents a generalized GC-MS/MS methodology for volatile thiols and would require optimization for the specific analysis of this compound.

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative and complementary approach to GC-MS for the analysis of thiols. researchgate.net LC is particularly useful for less volatile or thermally labile compounds. For thiols like this compound, derivatization is often employed to enhance their retention on reversed-phase columns and to improve ionization efficiency for mass spectrometric detection. hmdb.canih.gov

The LC system separates the derivatized analyte from other sample components based on its partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer for detection.

| Parameter | Typical Value/Condition | Purpose |

| Liquid Chromatograph | ||

| Column | C18 reversed-phase column | Separation of moderately polar to non-polar compounds |

| Mobile Phase | Gradient of water and acetonitrile/methanol with a modifier (e.g., formic acid) | Elution of analytes from the column with increasing organic solvent concentration |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for analytical-scale columns to ensure efficient separation |

| Column Temperature | 30 - 40 °C | To ensure reproducible retention times |

| Mass Spectrometer | ||

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Soft ionization technique suitable for a wide range of compounds, including derivatives |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) | For either targeted quantification (QqQ) or high-accuracy mass measurement (HRMS) |

| Detection Mode | Selected Ion Monitoring (SIM) or full scan | SIM for targeted analysis, full scan for untargeted screening |

This table outlines a general LC-MS approach for the analysis of derivatized thiols. Specific conditions would need to be developed for this compound.

High-Resolution Mass Spectrometry and Ambient Ionization Techniques

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. waters.combioanalysis-zone.com Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal preparation.

ESI FT-ICR MS is a powerful HRMS technique that offers unparalleled mass resolution and accuracy. nih.gov This capability is critical for distinguishing between compounds with very similar molecular weights. For this compound (C5H10S2), the exact mass can be calculated and measured with high precision, which aids in its definitive identification.

Theoretical Exact Mass of this compound (C5H10S2):

C: 5 x 12.000000 = 60.000000

H: 10 x 1.007825 = 10.078250

S: 2 x 31.972071 = 63.944142

Total Exact Mass: 134.022492 Da

An ESI FT-ICR mass spectrometer could be expected to measure the mass of the protonated molecule [M+H]+ at m/z 135.0302, with an accuracy in the sub-ppm range, providing strong evidence for the elemental composition C5H11S2+.

DART-MS is an ambient ionization technique that allows for the rapid, direct analysis of solids, liquids, and gases with little to no sample preparation. nih.govresearchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds on surfaces. DART-MS has been successfully applied to the analysis of reactive sulfur compounds in various matrices. nih.govlabcompare.com For this compound, DART-MS could potentially be used for rapid screening of its presence in food headspace or on packaging materials. The technique typically produces protonated molecules [M+H]+, which would be detected by a coupled high-resolution mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. mdpi.comlibretexts.org It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule. libretexts.org For a definitive characterization of this compound, both ¹H and ¹³C NMR spectra would be required.

Predicted ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 3H | -CH3 | |

| ~1.5 | Doublet of doublets | 1H | Thiol proton (-SH) | |

| ~2.0 - 3.5 | Multiplets | 6H | Ring protons (-CH2-, -CH-) | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| ~20 | -CH3 | |||

| ~35 - 50 | Ring carbons (-CH2-, -CH-) |

This table contains predicted NMR data based on general principles and data for similar structures. Actual experimental values may vary.

1H NMR and 13C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing direct information about the carbon skeleton and the chemical environment of protons. mdpi.comucl.ac.uk For this compound, ¹H and ¹³C NMR spectra offer unambiguous evidence for its structure.

In ¹H NMR, the chemical shifts are influenced by the electronegativity of the adjacent sulfur atom and the spatial arrangement of the atoms in the five-membered ring. The protons on carbons adjacent to the sulfur atom (C2 and C5) are expected to be shifted downfield. The methyl group protons would appear as a doublet due to coupling with the proton on C5. The proton on the carbon bearing the thiol group (C3) would also exhibit a distinct chemical shift, influenced by the sulfur atom of the thiol.

Predicted NMR Data for this compound (Note: These are estimated values based on structure and data from similar compounds. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃- | ~1.3 (doublet) | ~20 |

| H-2 | ~2.8 - 3.2 (multiplet) | ~40 - 45 |

| H-3 | ~3.5 - 3.9 (multiplet) | ~45 - 50 |

| H-4 | ~2.0 - 2.6 (multiplet) | ~35 - 40 |

| H-5 | ~3.3 - 3.7 (multiplet) | ~48 - 53 |

| SH | ~1.5 - 2.5 (broad singlet) | - |

Advanced 2D NMR Techniques for Complex Structural Elucidation

For unequivocal structure confirmation, especially for molecules with multiple stereocenters like this compound, advanced two-dimensional (2D) NMR experiments are indispensable. mdpi.com These techniques spread spectral information across two frequency dimensions, resolving overlapping signals and revealing connectivity between atoms. nih.govmdpi.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. In a COSY spectrum of this compound, cross-peaks would be expected between the proton at C3 and the protons at C2 and C4, as well as between the proton at C5 and the protons at C4 and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is a powerful tool for assigning which protons are attached to which carbons. For instance, the proton signal predicted around 1.3 ppm would show a correlation to the carbon signal around 20 ppm, confirming their assignment to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the methyl group would show an HMBC correlation to the C5 and C4 carbons, confirming the connectivity around that part of the ring.

Together, these 2D NMR methods provide a detailed and robust confirmation of the molecular structure of this compound. nih.gov

Chemical Derivatization Strategies for Enhanced Detection and Quantification

The analysis of thiols in complex matrices is often hampered by their high reactivity, polarity, and, in the case of gas chromatography (GC), poor volatility. Chemical derivatization is a strategy used to convert the thiol group into a more stable, less polar, or more easily ionizable functional group, thereby improving its analytical characteristics. mdpi.commtoz-biolabs.comweber.hu

Thiol methylation is a derivatization technique primarily used to improve the suitability of thiols for GC analysis. nih.govresearch-solution.com The reaction converts the polar thiol (-SH) group into a less polar and more volatile thioether (-SCH₃) group. This transformation leads to better peak shapes, reduced tailing, and enhanced thermal stability in the GC system. weber.hu

Reagents such as N,N-dimethylformamide dimethyl acetal (B89532) can be used to methylate thiols. research-solution.com The derivatization makes the analyte more amenable to separation on common non-polar or mid-polar GC columns and subsequent detection. This approach has been successfully applied to the analysis of various thiols, including pentachlorothiophenol (B89746) in food matrices, demonstrating its utility for trace-level quantification. nih.gov

Michael addition is a versatile reaction for derivatizing thiols for analysis by liquid chromatography (LC), particularly when coupled with mass spectrometry (MS). mdpi.com In this reaction, the nucleophilic thiol group adds across an activated carbon-carbon double bond of an α,β-unsaturated carbonyl compound (the Michael acceptor). acs.org

Reagents such as phenylvinylsulfone and diethyl 2-methylenemalonate (EMM) have been employed for this purpose. acs.orgacs.org The derivatization of cysteine with EMM under acidic conditions has been shown to proceed rapidly, forming a stable adduct that can be readily analyzed by LC-MS/MS. acs.orgnih.gov This strategy offers high selectivity for thiols and enhances the ionization efficiency in the mass spectrometer, leading to significantly lower detection limits. acs.orgacs.org The derivatization transforms the thiol into a product with a higher molecular weight and often a readily ionizable group, making it easier to detect in complex mixtures like fossil fuels or biological media. acs.orgnih.gov

Integration of Multi-Modal Analytical Platforms for Complex Matrices

Analyzing trace levels of this compound in complex samples, such as food, beverages, or petroleum products, often requires the integration of multiple analytical technologies to achieve the necessary selectivity and sensitivity. arabjchem.orgunipd.it

One powerful approach is comprehensive two-dimensional gas chromatography (GCxGC). This technique uses two different GC columns with orthogonal separation mechanisms, providing a much higher resolving power than single-column GC. nih.govnih.gov When GCxGC is coupled with multiple detectors simultaneously—such as a Flame Ionization Detector (FID) for general quantification, a Sulfur Chemiluminescence Detector (SCD) for sulfur-selective detection, and a Mass Spectrometer (MS) for definitive identification—a highly detailed and confident analysis can be achieved. arabjchem.orgnih.govhpst.cz This multi-detector setup is ideal for pinpointing trace sulfur compounds in a complex hydrocarbon or flavor matrix. hpst.czmdpi.com

Another robust multi-modal platform is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). mtoz-biolabs.comacs.org This technique combines the separation power of HPLC with the high selectivity and sensitivity of MS/MS. By using derivatization strategies as described above, thiols can be tailored for optimal separation and detection. acs.orgresearchgate.net The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer allows for the highly specific quantification of target analytes even in very complex matrices like wine or tear fluid, with minimal interference from other components. researchgate.netnih.gov

Theoretical and Computational Studies of 5 Methylthiolane 3 Thiol

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-Methylthiolane-3-thiol, these studies would provide critical insights into its stability, electronic nature, and potential for chemical transformation.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine key electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map. This information is crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. However, specific DFT data for this compound have not been reported.

High-Level Ab Initio Methods for Accurate Energy Calculations (e.g., CCSD(T))

For highly accurate energy calculations and to benchmark results from other methods like DFT, high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard." These methods, while computationally expensive, provide very precise values for molecular energies, bond dissociation energies, and reaction enthalpies. Such calculations would be invaluable for establishing a definitive energetic profile of this compound, but published studies applying CCSD(T) to this molecule could not be located.

Computational Prediction of Molecular Reactivity Descriptors

From the electronic properties calculated using methods like DFT, various molecular reactivity descriptors can be derived. These descriptors quantify aspects of a molecule's reactivity. No specific values for these descriptors for this compound are available.

Table 1: Common Molecular Reactivity Descriptors

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -μ | Represents the power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transient species like transition states.

Transition State Analysis and Energy Barrier Determination

To understand how this compound might react with other chemical species, researchers would perform transition state searches. Identifying the geometry of the transition state and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. This barrier is a critical factor in determining the rate of a chemical reaction. For instance, in a potential thiol-ene reaction involving this compound, computational analysis would pinpoint the transition structure and the energy required to reach it. At present, such analyses for this specific compound are not documented in the literature.

Reaction Rate Coefficient Calculations for Gas-Phase and Solution Reactions

Building upon transition state analysis, theoretical reaction rate coefficients can be calculated using theories such as Transition State Theory (TST). These calculations provide a quantitative prediction of how fast a reaction will proceed under given conditions (e.g., temperature and pressure). Such calculations would be essential for understanding the atmospheric chemistry or biological activity of this compound, but the necessary foundational studies to perform these calculations have not been published.

Thermochemical Property Prediction

Enthalpies of Formation and Gibbs Free Energies

The standard enthalpy of formation (ΔfH°) and the standard Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic quantities that describe the energy changes associated with the formation of a compound from its constituent elements in their standard states. wikipedia.orgkhanacademy.org A negative value for these parameters indicates that the formation of the compound is an energetically favorable process. khanacademy.orgyoutube.com

The Gibbs free energy combines enthalpy and entropy, providing a measure of the spontaneity of a reaction under constant temperature and pressure. purdue.edulibretexts.org It is defined by the equation ΔG° = ΔH° - TΔS°, where ΔH° is the change in enthalpy, T is the absolute temperature, and ΔS° is the change in entropy. wikipedia.orgkhanacademy.org

In the absence of experimental data for this compound, computational methods such as ab initio and density functional theory (DFT) calculations can be employed to predict its thermochemical properties. aip.org These methods model the electronic structure of the molecule to calculate its total electronic energy, which can then be used to derive the enthalpy of formation. aip.org Various levels of theory and basis sets can be utilized to achieve a high degree of accuracy in these predictions. For instance, computational studies on similar molecules, like methanethiol, have been conducted to determine their thermodynamic stability. nih.gov

For a comparative perspective, calculated thermochemical data for the related isomer, 2-Methylthiolan-3-thiol, are available. These theoretical predictions suggest a standard Gibbs free energy of formation of 89.31 kJ/mol and an enthalpy of formation in the gaseous state of -22.65 kJ/mol. chemeo.com It is important to note that these values are for a different structural isomer and would differ for this compound due to the different atomic arrangement.

Table 1: Predicted Thermochemical Properties for 2-Methylthiolan-3-thiol (for comparison)

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 89.31 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -22.65 | kJ/mol | Joback Calculated Property chemeo.com |

Computational Spectroscopy (e.g., NMR Chemical Shift Predictions)

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can aid in their identification and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules, and the prediction of NMR chemical shifts is a significant area of computational chemistry. liverpool.ac.uk

For this compound, specific NMR chemical shift predictions are not found in the reviewed literature. However, the general methodology for such predictions is well-established. Density functional theory (DFT) is a commonly used method for calculating NMR chemical shifts. rsc.orgrsc.org The Gauge-Including Atomic Orbital (GIAO) method is frequently employed in these calculations to ensure the accuracy of the predicted shifts. rsc.org

The process involves optimizing the molecular geometry of the compound at a chosen level of theory and then performing the NMR calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The accuracy of these predictions depends on several factors, including the level of theory, the basis set used, and the consideration of solvent effects. liverpool.ac.ukillinois.edu Computational studies have shown that it is possible to predict proton and carbon-13 NMR chemical shifts with a high degree of accuracy, often within a few tenths of a ppm of experimental values. nih.gov These predictions can be invaluable for assigning peaks in an experimental spectrum and for distinguishing between different possible isomers.

While specific predicted NMR data for this compound is not available, the computational approaches are robust and could be applied to this molecule to generate a theoretical spectrum that would be a valuable resource for its experimental identification.

Academic Significance and Research Applications of 5 Methylthiolane 3 Thiol

Contributions to Natural Products Chemistry Research

Organosulfur compounds are a diverse group of natural products (NPs) with crucial roles in biochemical processes and the pharmaceutical industry. mdpi.com While often less abundant than compounds made of carbon, hydrogen, oxygen, and nitrogen, sulfur-containing NPs exhibit a vast structural diversity and significant biological activities. acs.org

The exploration of organosulfur compounds has revealed a remarkable variety of chemical structures, including thiols, thioesters, and sulfoxides. mdpi.com These compounds are not limited to simple acyclic structures; many possess complex ring systems. The thiolane ring, a saturated five-membered heterocycle with a sulfur atom, is a recurring motif in a number of natural products, particularly those derived from plants of the Allium genus, such as garlic and onion. uliege.benih.govresearchgate.net

Thiolane-type sulfides are generated spontaneously from the enzymatic breakdown of precursors like alliin (B105686) in garlic. researchgate.net Research has led to the isolation and characterization of numerous thiolane derivatives, such as the garlicnins and onionins, which are often based on a 3,4-dimethylthiolane skeleton. nih.govresearchgate.net For example, garlicnin B1 is a 3,4-dimethylthiolane derivative isolated from Chinese garlic. nih.gov The existence of these methyl-substituted thiolanes in nature underscores the potential for related structures like 5-Methylthiolane-3-thiol to be part of this diverse chemical family, even if it has not been specifically isolated or identified from a natural source to date. The structural diversity of these compounds is a key area of study, as minor changes in substitution patterns can lead to significant differences in biological activity. openagrar.de

Table 1: Examples of Natural Products with Thiolane-related Structures

| Compound Family | Basic Structure | Natural Source | Reference |

| Garlicnins | 3,4-Dimethylthiolane | Garlic (Allium sativum) | nih.gov, researchgate.net |

| Onionins | 3,4-Dimethylthiolane | Onion (Allium cepa) | researchgate.net, researchgate.net |

| Ajothiolanes | 3,4-Dimethylthiolane | Garlic (Allium sativum) | uliege.be, researchgate.net |

Organosulfur compounds play vital roles in the interactions between organisms and their environment. In plants, sulfur-containing secondary metabolites are often produced as a defense mechanism against pests and pathogens. openagrar.de The volatile nature of many low-molecular-weight thiols, known for their strong odors resembling garlic or rotten eggs, suggests they can act as signaling molecules or deterrents. wikipedia.org Compounds from Allium species, for instance, are well-known for their role in plant-pest interactions. openagrar.de

Beyond terrestrial ecosystems, organosulfur compounds are fundamental to global biogeochemical cycles, particularly the marine sulfur cycle. frontiersin.org Phytoplankton in the ocean produce vast quantities of organic sulfur compounds, which are then cycled by marine microbes. frontiersin.org This cycling includes a wide array of sulfur metabolites that are integral to the flux of both carbon and sulfur in the ocean. frontiersin.org While the specific role of this compound in these processes is unknown, the study of such molecules contributes to a broader understanding of how sulfur is incorporated, transformed, and cycled in various ecosystems. ethernet.edu.et

Role in Enzymatic and Biocatalytic Processes

Enzymes are highly specific catalysts, and their interactions with substrates are central to all biological processes. Thiols are important functional groups that participate in numerous enzymatic reactions, acting as nucleophiles, binding to metals, or undergoing redox changes. creative-proteomics.comnih.gov

The study of how enzymes recognize and transform sulfur-containing substrates is a key area of research. Thiol-disulfide oxidoreductases, for example, catalyze the formation, reduction, and isomerization of disulfide bonds in proteins through a disulfide-linked intermediate between the enzyme and its substrate. nih.gov

Glutathione (B108866) S-transferases (GSTs) are another important class of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates, including epoxides. researchgate.net Studies on the reaction of GST with isoprene (B109036) monoxide have shown that the nucleophilic attack of the thiol group from GSH occurs with high regioselectivity on the tertiary carbon atom of the epoxide ring, demonstrating the precise control exerted by the enzyme's active site. researchgate.netresearchgate.net Similarly, O-methyltransferases, which are typically known to methylate hydroxyl groups, have been found to catalyze the S-methylation of various aromatic thiol substrates. uni-freiburg.de Investigating the interaction of enzymes like these with a chiral substrate such as this compound could provide valuable insights into enzyme stereoselectivity and substrate scope.

Table 2: Examples of Enzymes Acting on Thiol-Containing Substrates

| Enzyme Class | Function | Example Substrate(s) | Reference |

| Glutathione S-Transferases (GSTs) | Catalyze conjugation of glutathione to electrophiles | Epoxides | researchgate.net |

| Thiol-disulfide Oxidoreductases | Catalyze disulfide bond formation, reduction, isomerization | Protein cysteine residues | nih.gov |

| O-Methyltransferases (OMTs) | Can catalyze S-methylation | Aromatic thiols | uni-freiburg.de |

| Lipases/Esterases | Can hydrolyze thioacetates to release thiols | Thioacetates | imreblank.ch |

Chemical biology utilizes small molecules to study and manipulate biological systems. Thiol-containing compounds and reagents that react with thiols are powerful tools in this field. elsevier.com For instance, selective thiol-blocking reagents have been developed to study the role of specific cysteine residues in protein function and regulation. wsu.edu These reagents can help differentiate between various sulfur species in cells, such as thiols and persulfides. wsu.edu A molecule like this compound, or derivatives thereof, could potentially be developed into a probe to investigate the active sites of enzymes that process sulfur compounds or to explore thiol-dependent pathways in cells. Biocatalysis, the use of enzymes for chemical transformations, also falls under this umbrella, with applications in producing valuable chemicals in a more environmentally friendly manner. nih.goveuropa.eu For example, enzymes are used to hydrolyze stable thioacetate (B1230152) precursors to generate potent but unstable thiol aroma compounds on demand. imreblank.ch

Applications in Advanced Organic Synthesis

Organosulfur compounds are not only important in nature but also serve as versatile building blocks and intermediates in advanced organic synthesis. thieme-connect.comfree.frkvmwai.edu.in The thiol and sulfide (B99878) functionalities allow for a wide range of chemical transformations.

The synthesis of sulfur-containing heterocycles like thiolanes and thietanes is an active area of research. beilstein-journals.org Methods have been developed for the efficient construction of these rings, which can be incorporated into larger, more complex molecules. beilstein-journals.org For instance, substituted thiolanes can undergo ring contraction to produce thietanes, which are four-membered sulfur heterocycles found in some biologically active compounds. beilstein-journals.org

Furthermore, the thiol group itself is a useful functional handle in synthesis. It can be readily acylated to form thioesters, which are important intermediates in their own right. organic-chemistry.org The development of new methods for creating carbon-sulfur bonds is a constant goal in organic chemistry, aiming for greater efficiency and selectivity. acs.org A chiral molecule like this compound could serve as a starting material or a synthetic target, driving the development of new stereoselective synthetic methodologies.

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological effects. A key strategy to achieve this is the use of a chiral auxiliary—a molecule that is temporarily attached to a starting material to direct a chemical reaction towards the desired stereochemical outcome. nerc.ac.uk After the reaction, the auxiliary is removed and can often be recovered for reuse. washu.edu

Sulfur-containing compounds have been effectively used as chiral auxiliaries. nih.gov The structural characteristics of this compound, specifically the presence of stereocenters at the C3 (bearing the thiol group) and C5 (bearing the methyl group) positions, make it a theoretical candidate for such applications. The fixed spatial arrangement of the substituents on the thiolane ring could influence the approach of reagents to a prochiral center, thereby inducing asymmetry.

While methods for the asymmetric synthesis of tertiary thiols and related thioethers are a subject of ongoing research nih.govbeilstein-journals.org, the direct application of this compound as a chiral auxiliary in a published study is not prominent in available literature. However, its potential lies in its ability to be attached to a substrate, for example, via its thiol group, to guide stereoselective alkylations, aldol (B89426) reactions, or other bond-forming processes. The principles of asymmetric catalysis suggest that such a chiral thiol could also function as a ligand for a metal catalyst, creating a chiral environment to influence the stereochemical course of a reaction. cardiff.ac.uknih.gov

Table 1: Potential Asymmetric Transformations Using a Chiral Thiol Ligand/Auxiliary

| Reaction Type | Substrate | Potential Role of this compound | Desired Outcome |

|---|---|---|---|

| Aldol Reaction | Prochiral ketone/aldehyde | Chiral auxiliary on enolate | Diastereoselective C-C bond formation |

| Michael Addition | α,β-Unsaturated carbonyl | Chiral ligand on metal catalyst | Enantioselective 1,4-addition |

| Allylic Alkylation | Prochiral allylic substrate | Chiral ligand for Palladium catalyst | Enantioselective C-C bond formation |

Exploration as Monomers in Polymer Science

Monomers are the fundamental building blocks that are chemically linked together to form polymers. The properties of the resulting polymer are dictated by the structure of the monomer and the nature of the linkages. The thiol group (-SH) is highly reactive and can participate in several efficient polymerization reactions, most notably thiol-ene and thiol-epoxy polymerizations. chemsrc.com These reactions are often classified as "click chemistry" due to their high yields, speed, and tolerance of various functional groups. chemicalbook.com

This compound, possessing a reactive thiol group, is a candidate monomer for creating polythioethers. In a thiol-ene polymerization, the thiol group adds across a carbon-carbon double bond (an 'ene') of a co-monomer, typically initiated by light (photopolymerization). mdpi.com If reacted with a co-monomer containing two or more 'ene' groups, a cross-linked polymer network can be formed. The incorporation of the sulfur-containing thiolane ring into the polymer backbone would be expected to influence the material's final properties, such as its refractive index, thermal stability, and chemical resistance. researchgate.net While specific studies on the polymerization of this compound are not detailed in current research, the properties of polymers derived from similar thiol monomers provide insight into the potential characteristics.

Table 2: Typical Properties of Polymers Derived from Various Thiol Monomers

| Thiol Monomer Type | Co-monomer | Polymerization Method | Resulting Polymer Property |

|---|---|---|---|

| Aliphatic Dithiol | Divinyl Ether | Thiol-ene | Flexible, low glass transition temp. |

| Aromatic Dithiol | Diallyl Phthalate | Thiol-ene | High refractive index, rigid |

| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Triallyl isocyanurate | Thiol-ene | Highly cross-linked, high thermal stability |

| This compound (Hypothetical) | Diene/Triene | Thiol-ene | Potentially high refractive index, good thermal properties |

Environmental and Geochemical Research Contexts

Organosulfur compounds are significant in geochemical studies as they can act as molecular fossils, or biomarkers, providing clues about past environmental conditions and the geological processing of organic matter.

Tracers for Paleoenvironmental Reconstruction

The identification of specific organic molecules in ancient sediments and crude oils allows geochemists to reconstruct the environmental conditions at the time of deposition. Alkylated thiolanes, the class of compounds to which this compound belongs, are recognized as important biomarkers. uu.nluu.nl Their presence in geological samples is strong evidence for the early diagenetic incorporation of reduced inorganic sulfur into functionalized lipid precursors. researchgate.net

This process occurs under specific conditions: an anoxic (oxygen-free) water column or sediment, the presence of sulfate-reducing bacteria to produce hydrogen sulfide, and a supply of reactive organic matter. pitt.edu Therefore, identifying this compound or related alkylated thiolanes in a sediment core or crude oil indicates that the original depositional environment was likely anoxic and rich in sulfur. researchgate.net Such environments include hypersaline lagoons and stratified marine basins. uu.nlresearchgate.net The distribution and abundance of different organosulfur compounds can further refine interpretations of the source of the organic matter and its subsequent geological history. researchgate.netsci-hub.se

Table 3: Representative Organosulfur Compounds (OSCs) as Geochemical Indicators

| Compound Class | Specific Example(s) | Inferred Depositional Environment | Geochemical Significance |

|---|---|---|---|

| Alkylated Thiolanes | 2-Alkyl-5-methylthiolanes | Anoxic, high-sulfur (sulfidic) | Indicates early diagenetic sulfurization of lipids |

| Alkylated Thiophenes | C20 Isoprenoid Thiophenes | Anoxic, high-sulfur | Traces specific algal or bacterial precursors |

| Benzothiophenes | Dibenzothiophene | Mature source rocks | Indicator of thermal maturity |

Understanding Sulfur Incorporation in Geomacromolecules

The preservation of organic matter over geological timescales is a critical part of the global carbon cycle. One major preservation pathway is sulfurization, where reduced inorganic sulfur species react with and are incorporated into organic molecules. washu.edupitt.educaltech.edu This process can occur relatively quickly, transforming labile, easily degradable biomolecules into more resistant structures that can be preserved in the geological record. washu.edu

Sulfurization can happen in two primary ways: intermolecularly, where sulfur atoms create bridges linking different organic molecules together to form large, insoluble macromolecules like kerogen, or intramolecularly, leading to the formation of discrete, extractable organosulfur compounds like thiolanes and thianes. pitt.edu The formation of this compound is an example of this intramolecular pathway, likely resulting from the reaction of hydrogen sulfide or polysulfides with a functionalized precursor molecule derived from an ancient organism. The study of such compounds helps scientists understand the fundamental chemical reactions that lead to the sequestration of organic carbon and the formation of fossil fuels. nerc.ac.ukresearchgate.netsciengine.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methylthiolane-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization of thiophene derivatives. For example, Friedel-Crafts acylation followed by cyclization with strong acid/base catalysts under reflux conditions (e.g., ethanol or DMF) is a standard approach. Temperature optimization (e.g., 80–100°C) and catalyst selection (e.g., KOH) are critical to maximize yield and purity . Characterization via NMR and elemental analysis is essential to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of H NMR spectroscopy (to confirm proton environments), chromatographic methods (HPLC for purity assessment), and elemental analysis (to verify C, H, N, S composition) is recommended. Mass spectrometry (MS) further validates molecular weight, while X-ray crystallography can resolve ambiguities in stereochemistry .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Strict control of reaction parameters (temperature, solvent purity, catalyst stoichiometry) and rigorous purification (e.g., column chromatography or recrystallization) are essential. Documenting batch-specific variations (e.g., solvent lot differences) and cross-validating results with independent labs reduce reproducibility issues .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:

- Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Perform meta-analyses of published results to identify outliers.

- Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. How can computational modeling optimize the synthesis of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction energetics and transition states, guiding catalyst selection. AI-driven tools (e.g., retrosynthesis planners using Reaxys or PubChem data) propose feasible routes by analyzing >10,000 reaction templates, reducing trial-and-error experimentation .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?

- Methodological Answer : Scaling requires transitioning from batch to continuous flow reactors to manage exothermic reactions. Solvent recovery systems and in-line purification (e.g., simulated moving bed chromatography) improve cost-efficiency. Industrial-grade catalysts (e.g., immobilized bases) enhance stability under high-throughput conditions .

Q. How do structural modifications (e.g., substituent addition) impact the physicochemical properties of this compound?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF) increases metabolic stability but may reduce solubility. Quantitative Structure-Activity Relationship (QSAR) models correlate logP, polar surface area, and hydrogen-bonding capacity with bioavailability. Experimental validation via solubility assays (e.g., shake-flask method) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products